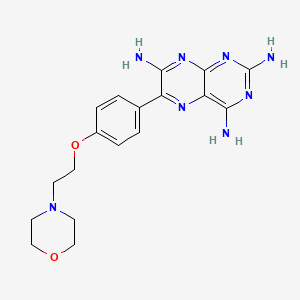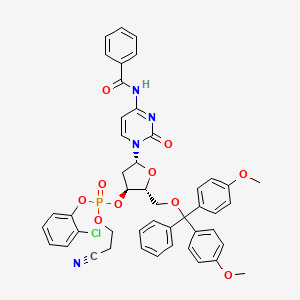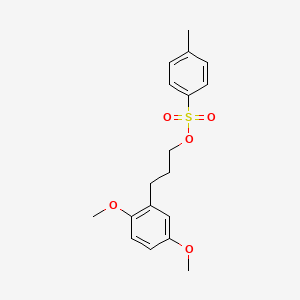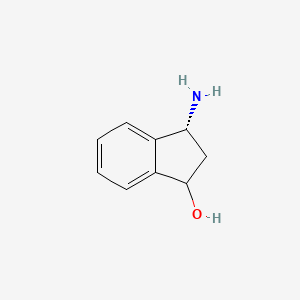
2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring fused with an indane moiety. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine typically involves the reaction of 2-hydroxyindan-1-one with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mecanismo De Acción
The mechanism of action of 2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: Known for their antifungal activity.
Thiazolidine-2-thione: Exhibits antimicrobial properties.
2-Imino-1,3-dithiolane derivatives: Known for their biological activities.
Uniqueness
2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine is unique due to the presence of the indane moiety, which can impart specific biological activities and enhance its interaction with biological targets. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its potential as a versatile compound in various applications.
Propiedades
Número CAS |
141034-20-0 |
|---|---|
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
1-(2-imino-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H14N2OS/c13-12-14(5-6-16-12)11-9-4-2-1-3-8(9)7-10(11)15/h1-4,10-11,13,15H,5-7H2 |
Clave InChI |
PABJPHGVZOYYFP-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1C2C(CC3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















